molecular formula C10H12O5 B042087 Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS No. 83011-43-2

Methyl 3-hydroxy-4,5-dimethoxybenzoate

Cat. No.: B042087
CAS No.: 83011-43-2
M. Wt: 212.20 g/mol
InChI Key: LCIFXEQPXQVBGL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate interacts with various enzymes and proteins in biochemical reactions. It shows antimicrobial activities, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to show antimicrobial activity and resistance to oxidation in the presence of hydrogen peroxide This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Biological Activity

Methyl 3-hydroxy-4,5-dimethoxybenzoate (CAS Number: 83011-43-2) is a compound derived from gallic acid, isolated from the plant Myricaria laxiflora. This compound has garnered attention due to its notable biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

PropertyValue
Molecular FormulaC₁₀H₁₂O₅
Molecular Weight212.199 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point80-84 °C
Boiling Point366.6 ± 37.0 °C
Flash Point144.8 ± 20.0 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it shows efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several compounds derived from Myricaria laxiflora, this compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, particularly in resisting oxidative stress induced by hydrogen peroxide (H₂O₂). This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer.

Research Findings on Antioxidant Activity

In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property makes it a candidate for further research in the development of antioxidant therapies .

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in various cancer cells, showing promising results.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study involving multiple compounds, this compound was tested against breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC₅₀ value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Topoisomerase I : The compound has been shown to inhibit human topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription in cancer cells.
  • Induction of Apoptosis : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells .
  • Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers, the compound helps maintain cellular integrity .

Properties

IUPAC Name

methyl 3-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFXEQPXQVBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370056
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83011-43-2
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g (27.2 mmol) of 3-Hydroxy-4,5-dimethoxy-benzoic acid was added at 0° C. to 100 ml of a saturated solution of HCl in MeOH. The solution was stirred for 16 h at RT. The solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with ethyl acetate/n-heptane (2/1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antimicrobial effects of gallicin isolated from Myricaria Laxiflora?

A1: Research indicates that gallicin extracted from Myricaria Laxiflora exhibits notable antimicrobial activity against both bacteria and fungi. Specifically, it demonstrates a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against Escherichia coli. [] This suggests its potential as a natural antimicrobial agent.

Q2: Does gallicin possess any other noteworthy biological activities?

A2: Beyond its antimicrobial properties, gallicin also exhibits antioxidant activity, similar to propyl gallate. This activity becomes evident in the presence of hydrogen peroxide (H2O2), indicating its potential as a protective agent against oxidative stress. [] Further research is needed to explore the mechanisms and potential applications of this antioxidant activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.